molecular formula C26H25Br2N3O6 B11551407 (E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate

(E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11551407
M. Wt: 635.3 g/mol
InChI Key: ZJSMNVXGCGWDRV-VVEOGCPPSA-N
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Description

2,4-DIBROMO-6-[(E)-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-DIBROMO-6-[(E)-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity provides opportunities for diverse applications in research and industry.

Properties

Molecular Formula

C26H25Br2N3O6

Molecular Weight

635.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H25Br2N3O6/c1-15-6-5-7-19(8-15)29-14-23(32)31-30-13-17-9-18(27)12-20(28)24(17)37-26(33)16-10-21(34-2)25(36-4)22(11-16)35-3/h5-13,29H,14H2,1-4H3,(H,31,32)/b30-13+

InChI Key

ZJSMNVXGCGWDRV-VVEOGCPPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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